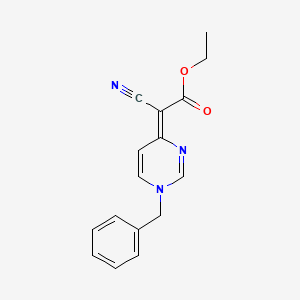![molecular formula C17H21NO2 B4836807 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B4836807.png)
4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide
Descripción general
Descripción
4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide, also known as ABH, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. ABH belongs to the class of compounds known as benzamides, which have been shown to have a variety of biological activities including antipsychotic, anti-inflammatory, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide is not fully understood, but it is believed to act on the dopamine and serotonin receptors in the brain. It has been shown to have a high affinity for the dopamine D2 receptor, which is thought to be responsible for its antipsychotic effects.
Biochemical and Physiological Effects
4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. It has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide in lab experiments is that it is a highly specific ligand for the dopamine D2 receptor, which allows for precise manipulation of the dopaminergic system. However, one limitation of using 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide. One area of interest is its potential as a treatment for inflammatory lung diseases. Further studies are needed to determine the optimal dosage and duration of treatment.
Another area of interest is its potential as a treatment for neuropathic pain. Further studies are needed to determine the mechanism of action and the optimal dosage and duration of treatment.
Overall, 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide is a promising compound with potential therapeutic applications in a variety of fields. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the anti-inflammatory effects of 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide in a mouse model of acute lung injury. The results showed that 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide reduced inflammation and improved lung function, suggesting that it may be a potential treatment for inflammatory lung diseases.
Another study investigated the analgesic effects of 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide in a rat model of neuropathic pain. The results showed that 4-(allyloxy)-N-bicyclo[2.2.1]hept-2-ylbenzamide reduced pain sensitivity and improved motor function, suggesting that it may be a potential treatment for neuropathic pain.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-2-9-20-15-7-5-13(6-8-15)17(19)18-16-11-12-3-4-14(16)10-12/h2,5-8,12,14,16H,1,3-4,9-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITRVMYJITUSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide](/img/structure/B4836724.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4836730.png)

![methyl 5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4836749.png)

![2-cyclopropyl-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4836763.png)
![4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4836775.png)
![3-[(dimethylamino)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide](/img/structure/B4836781.png)
![N-isobutyl-1-methyl-4-({5-[(1-naphthyloxy)methyl]-2-furoyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4836788.png)
![ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4836794.png)
![1-[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4836796.png)

![N-({5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-bromobenzamide](/img/structure/B4836823.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4836827.png)